molecular formula C15H13ClO B1349882 4-Chloro-3',5'-dimethylbenzophenone CAS No. 844885-03-6

4-Chloro-3',5'-dimethylbenzophenone

Cat. No.: B1349882
CAS No.: 844885-03-6
M. Wt: 244.71 g/mol
InChI Key: JHIJMSIQLCIZRQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3’,5’-dimethylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 3,5-dimethylbenzoyl chloride with chlorobenzene in the presence of aluminum trichloride as a catalyst . The reaction is carried out at a temperature of 70°C for 16 hours. The reaction mixture is then acidified and washed with water to remove impurities. The product is purified by recrystallization from ethanol, yielding white crystals with a melting point of 72-73°C .

Industrial Production Methods

While specific industrial production methods for 4-Chloro-3’,5’-dimethylbenzophenone are not widely documented, the Friedel-Crafts acylation method described above is a common approach in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,5’-dimethylbenzophenone undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically require a base and are carried out at elevated temperatures.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones.

Scientific Research Applications

4-Chloro-3’,5’-dimethylbenzophenone is used in various scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound is used in biochemical research to study enzyme interactions and other biological processes.

    Medicine: While not widely used in therapeutic applications, it serves as a model compound in medicinal chemistry research.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for 4-Chloro-3’,5’-dimethylbenzophenone is not well-documented. like other benzophenone derivatives, it likely interacts with biological molecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can affect the function of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound of 4-Chloro-3’,5’-dimethylbenzophenone, lacking the chlorine and methyl substituents.

    4-Chlorobenzophenone: Similar to 4-Chloro-3’,5’-dimethylbenzophenone but without the methyl groups.

    3,5-Dimethylbenzophenone: Similar to 4-Chloro-3’,5’-dimethylbenzophenone but without the chlorine atom.

Uniqueness

4-Chloro-3’,5’-dimethylbenzophenone is unique due to the presence of both chlorine and methyl substituents on the benzene rings. These substituents can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIJMSIQLCIZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373914
Record name 4-Chloro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-03-6
Record name 4-Chloro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 ml chlorobenzene and 14.7 g aluminium trichloride are added in a 250 ml three-neck flask, and then 16.8 g 3,5-dimethyl benzoyl chloride is dropped into the solution at room temperature. Maintaining the temperature at 70° C., react with stirring for 16 h. The reaction solution is acidolyzed and washed with water, and then is distilled to remove chlorobenzene, obtaining 21 g residue, the yield is 86%. The residue is recrystallized with ethanol to obtain a purified white crystal, and the melting point is 72-73° C. 1H-NMR data (solvent CDCl3): δ2.371 ppm, s, 6H; δ7.230 ppm, s, 1H; δ7.363 ppm, s, 2H; δ7.438, 7.466 ppm, d, 2H; δ7.729, 7.757 ppm, d, 2H.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
86%

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